molecular formula C20H28O3 B15123811 (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B15123811
M. Wt: 316.4 g/mol
InChI Key: GTFUITFQDGVJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17a-Hydroxy-19-norpregn-4-ene-3,20-dione is a synthetic steroidal compound with the molecular formula C20H28O3. It is a derivative of 19-norprogesterone and is known for its potent progestogenic activity. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17a-Hydroxy-19-norpregn-4-ene-3,20-dione typically involves the modification of 19-norprogesterone. One common method includes the hydroxylation at the 17α position. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired hydroxylation without affecting other parts of the molecule.

Industrial Production Methods

Industrial production of 17a-Hydroxy-19-norpregn-4-ene-3,20-dione involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification. The production methods are designed to be cost-effective while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

17a-Hydroxy-19-norpregn-4-ene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group at the 17α position to a ketone.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: Various substituents can be introduced at different positions on the steroid backbone to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under specific conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17α position results in the formation of 17-keto derivatives, which have distinct biological activities.

Scientific Research Applications

17a-Hydroxy-19-norpregn-4-ene-3,20-dione is widely used in scientific research due to its potent progestogenic activity. Some of its applications include:

    Chemistry: Used as a starting material for the synthesis of various steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and contraceptives.

    Industry: Utilized in the production of steroidal drugs and other pharmaceutical products.

Mechanism of Action

The mechanism of action of 17a-Hydroxy-19-norpregn-4-ene-3,20-dione involves its interaction with progesterone receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in reproductive and metabolic processes. The molecular targets include various enzymes and proteins that regulate hormone levels and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    19-Norprogesterone: A close analogue of 17a-Hydroxy-19-norpregn-4-ene-3,20-dione, lacking the hydroxyl group at the 17α position.

Uniqueness

17a-Hydroxy-19-norpregn-4-ene-3,20-dione is unique due to its specific hydroxylation at the 17α position, which enhances its progestogenic activity compared to other similar compounds. This modification allows for more targeted interactions with progesterone receptors, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,15-18,23H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFUITFQDGVJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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